4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a synthetic organic compound with the molecular formula C15H11F2NO3. It is characterized by the presence of fluorine atoms on both the benzamide and phenyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 4-fluoroacetophenone.
Formation of Intermediate: The reaction between 4-fluorobenzoyl chloride and 4-fluoroacetophenone in the presence of a base such as triethylamine forms an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-phenylbenzamide: Similar in structure but lacks the hydroxy and oxoethyl groups.
N-(2-fluorophenyl)-4-fluorobenzamide: Another fluorinated benzamide with different substitution patterns.
Uniqueness
4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide is unique due to the presence of both hydroxy and oxoethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H11F2NO3 |
---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H11F2NO3/c16-11-5-1-9(2-6-11)13(19)15(21)18-14(20)10-3-7-12(17)8-4-10/h1-8,15,21H,(H,18,20) |
InChI Key |
JINXXCLEGJYDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)F)O)F |
solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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